molecular formula C14H12N4O3S2 B2443890 1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate CAS No. 913168-10-2

1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate

Cat. No.: B2443890
CAS No.: 913168-10-2
M. Wt: 348.4
InChI Key: KRPACOYLOTZHII-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 1H-Benzo[d]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate , reflects its tripartite structure:

  • Benzo[d]triazole core : A fused bicyclic aromatic system comprising a benzene ring and a 1,2,3-triazole moiety.
  • Ethyl carbonate linker : A carbonate ester group bridging the triazole and disulfide moieties.
  • Pyridin-2-yldisulfanyl group : A disulfide-linked pyridine ring attached to the ethyl chain.

The molecular formula is C₁₄H₁₂N₄O₃S₂ , with a molecular weight of 348.40 g/mol . Key structural features include:

  • Conjugated aromatic systems : The benzo[d]triazole and pyridine rings enable π-π interactions.
  • Disulfide bond : The sulfur-sulfur bond (S-S) at the ethyl chain introduces redox activity.
  • Carbonate ester : The ethyl carbonate group enhances reactivity in nucleophilic substitution reactions.
Structural Representation

The SMILES notation c1ccc2c(c1)nnn2OC(=O)OCCSSc3ccccn3 and InChI InChI=1S/C14H12N4O3S2/c19-14(20-9-10-22-23-13-7-3-4-8-15-13)21-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9-10H2 encode the compound’s connectivity.

Crystallographic Analysis and Conformational Dynamics

Experimental crystallographic data for this compound are not available in the provided sources. However, predicted physicochemical properties and structural analogies suggest:

  • Density : ~1.47 g/cm³, indicating a moderately dense packing arrangement.
  • Conformational flexibility : The ethyl chain and disulfide bond allow rotational freedom, enabling multiple conformers in solution.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₂N₄O₃S₂
Molecular Weight 348.40 g/mol
Density 1.47 ± 0.1 g/cm³ (predicted)
Boiling Point 511.1 ± 60.0 °C (predicted)
Storage Conditions Under inert gas at 2–8 °C

The absence of experimental crystal data limits detailed analysis of intermolecular interactions (e.g., hydrogen bonding or π-stacking). Predictions suggest a monoclinic or orthorhombic packing due to the planar aromatic systems and polar carbonate group.

Spectroscopic Profiling (NMR, IR, MS)

While experimental spectral data are unavailable, theoretical predictions based on functional groups provide insights:

IR Spectroscopy

Key absorption bands:

  • ~1750 cm⁻¹ : C=O stretch (carbonate ester).
  • ~500 cm⁻¹ : S-S stretch (disulfide bond).
  • ~1500–1600 cm⁻¹ : C-N and aromatic C=C stretches (benzo[d]triazole and pyridine).
NMR Spectroscopy
  • ¹H NMR :
    • δ 7.5–8.5 ppm : Aromatic protons (benzo[d]triazole and pyridine).
    • δ 4.0–4.5 ppm : Ethyl carbonate protons (split due to adjacent S-S bond).
  • ¹³C NMR :
    • δ ~150 ppm : Carbonyl carbon (C=O).
    • δ 120–140 ppm : Aromatic carbons.
Mass Spectrometry
  • Molecular ion : m/z 348.4 [M+]⁺.
  • Fragmentation : Loss of CO₂ (m/z 304) and cleavage of the S-S bond (m/z 226 and 122).

Table 2: Theoretical Spectroscopic Features

Technique Key Features Functional Group
IR 1750 cm⁻¹ (C=O), 500 cm⁻¹ (S-S) Carbonate ester, S-S
¹H NMR δ 7.5–8.5 (aromatic H), δ 4.0–4.5 (CH₂) Aromatic rings, ethyl
¹³C NMR δ ~150 (C=O), δ 120–140 (aromatic C) Carbonate ester, rings
MS m/z 348.4 [M+]⁺, m/z 304 (M-CO₂) Molecular ion, fragments

Properties

IUPAC Name

benzotriazol-1-yl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c19-14(20-9-10-22-23-13-7-3-4-8-15-13)21-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPACOYLOTZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OC(=O)OCCSSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate typically involves the reaction of 1H-benzo[d][1,2,3]triazole with 2-(pyridin-2-yldisulfanyl)ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate is a chemical compound featuring a benzo[d][1,2,3]triazole ring linked to a pyridine-disulfide moiety via an ethyl carbonate group. It has the molecular formula C14H12N4O3S2 and the CAS number 913168-10-2. This compound is used in chemistry, biology, and medicine.

Scientific Research Applications

This compound is used as a building block in the synthesis of complex molecules, as a biochemical probe, and for its anticancer and antioxidant properties.

Chemistry

  • Building Block : It serves as a building block in creating complex molecules.
  • Synthesis : It is synthesized through the reaction of 1H-benzo[d][1,2,3]triazole with 2-(pyridin-2-yldisulfanyl)ethyl chloroformate under basic conditions and an inert atmosphere.

Biology

  • Biochemical Probe : The compound is investigated as a biochemical probe because of its ability to form disulfide bonds with cysteine residues in proteins.

Medicine

  • Potential Activities : It is explored for potential anticancer and antioxidant properties. Studies on related compounds show that benzotriazole derivatives can inhibit cell growth in human cancer cells, with some derivatives showing IC50 values comparable to doxorubicin.

Mechanism of Action

The mechanism of action of 1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate involves the formation of disulfide bonds with cysteine residues in proteins. This can lead to the modulation of protein function and activity. The compound may also exert its effects through the generation of reactive oxygen species (ROS) during oxidation reactions, contributing to its potential anticancer and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate is unique due to its specific combination of the benzo[d][1,2,3]triazole ring and the pyridine-disulfide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate is a compound characterized by a benzo[d][1,2,3]triazole ring linked to a pyridine-disulfide moiety through an ethyl carbonate group. Its molecular formula is C14H12N4O3S2C_{14}H_{12}N_{4}O_{3}S_{2} with a CAS number of 913168-10-2. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves the formation of disulfide bonds with cysteine residues in proteins. This interaction can modulate protein function and activity, potentially influencing various biochemical pathways. Additionally, the compound may generate reactive oxygen species (ROS) during oxidation reactions, contributing to its anticancer and antioxidant properties.

Anticancer Properties

Research indicates that compounds related to the benzo[d][1,2,3]triazole structure exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that benzotriazole derivatives can inhibit cell growth in human cancer cells, with some derivatives demonstrating IC(50) values comparable to established chemotherapeutics like doxorubicin .

In a notable study, a related compound demonstrated an IC(50) of 1.2-2.4 nM against three different human cancer cell lines. This compound was also identified as a potential histone deacetylase inhibitor with an IC(50) of 9.4 μM .

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in tumor promotion and suppression.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1H-Benzo[d][1,2,3]triazole derivativesSimilar triazole ringAnticancer and antioxidant properties
1H-Benzo[d][1,2,3]triazol-1-yl-pyrazole-based compoundsTriazole ring with pyrazoleSignificant biological activities including anticancer effects
1H-Benzo[d][1,2,3]triazol-1-yl-2-(pyridin-2-yldisulfanyl)ethyl carbonateUnique disulfide linkagePotential biochemical probe for protein interactions

Case Study 1: Antiproliferative Effects

A series of benzotriazole derivatives were synthesized and screened for their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects at low concentrations, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could act as histone deacetylase inhibitors, which are crucial in regulating gene expression related to cell proliferation and apoptosis. The docking studies provided insights into how these compounds interact at the molecular level with target proteins .

Q & A

Basic: What synthetic strategies are commonly used to prepare 1H-Benzo[d][1,2,3]triazol-1-yl derivatives?

Answer:
The synthesis of benzotriazole derivatives often involves coupling reactions or functional group transformations. For example:

  • Stepwise alkylation : Reacting benzotriazole with chloroacetonitrile to form intermediates like 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile, followed by azide cyclization to yield tetrazole derivatives (85% yield using sodium azide) .
  • Catalytic methods : Manganese(IV) oxide in dichloromethane (DCM) at room temperature can oxidize precursors to benzotriazole carbaldehydes (85% yield) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-functionalized derivatives, as seen in polynuclear aromatic precursors .

Advanced: How can reaction conditions be optimized for higher yields in benzotriazole-based syntheses?

Answer:
Key parameters include:

  • Catalyst selection : Ruthenium complexes (e.g., [Ru(bpp)(pydic)]) with hydrogen peroxide in water at 50°C improve regioselectivity and yield (70%) for carbaldehyde derivatives .
  • Solvent effects : Polar aprotic solvents like DCM or THF enhance reactivity in SN2 displacements. For example, DCM improves nucleophilic substitution efficiency in pyridyl disulfide coupling .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in sensitive intermediates like 1H-benzo[d][1,2,3]triazol-1-yl acetamides .

Basic: Which spectroscopic and analytical techniques are essential for characterizing benzotriazole derivatives?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, particularly for disulfide bonds (pyridin-2-yldisulfanyl groups show distinct δ 2.8–3.2 ppm shifts) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for confirming structures like (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanone .
  • HPLC-MS : Validates purity and molecular weight, especially for intermediates prone to hydrolysis (e.g., carbonate esters) .

Advanced: What mechanistic insights exist for photoredox/NHC-catalyzed benzotriazole reactions?

Answer:

  • Single-electron transfer (SET) : Visible-light irradiation generates aryl radicals from benzotriazole carbonyls, which undergo N-heterocyclic carbene (NHC)-mediated coupling with phenylacetic acids. DFT studies reveal radical stabilization via conjugation with the triazole ring .
  • Kinetic isotope effects (KIE) : Deuterium labeling in pyridyl disulfide moieties shows C–S bond cleavage as the rate-determining step in disulfide exchange reactions .

Basic: How are benzotriazole derivatives evaluated for biological activity in preclinical models?

Answer:

  • Analgesic activity : Writhing test (acetic acid-induced visceral pain) measures ED50_{50} values for compounds like 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide (65% inhibition at 50 mg/kg) .
  • Anti-inflammatory activity : Carrageenan-induced paw edema models quantify edema reduction (e.g., compound 49 shows 58% inhibition vs. diclofenac’s 65%) .

Advanced: What structural features enhance anti-inflammatory activity in benzotriazole derivatives?

Answer:

  • Electron-withdrawing groups : 4-Nitrophenyl or 3-chlorophenyl substituents increase potency by stabilizing charge-transfer interactions with COX-2 active sites .
  • Hydrogen-bond donors : Acetamide side chains (e.g., 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide) improve solubility and membrane permeability (Log P = 2.1) .

Advanced: How can contradictory biological activity data be resolved in benzotriazole studies?

Answer:

  • Assay standardization : Variability in carrageenan-induced edema models (e.g., rat vs. mouse strain differences) requires strict control of injection volume (0.1 mL) and measurement timing (3–6 hours post-administration) .
  • Metabolic stability : Conflicting antioxidant results (Griess assay vs. DPPH) may arise from compound degradation; stabilize samples with EDTA (1 mM) to chelate metal ions .

Basic: What methodologies assess the bioavailability of benzotriazole-based compounds?

Answer:

  • Lipophilicity (Log P) : Calculated via shake-flask method or software (e.g., MarvinSketch). Ideal Log P values (1–3) balance membrane permeability and solubility .
  • GI absorption : Caco-2 cell monolayers predict intestinal uptake; derivatives with TPSA < 90 Å2^2 show >70% absorption .
  • Plasma protein binding (PPB) : Equilibrium dialysis quantifies unbound fractions; benzotriazole carbamates exhibit 85–90% PPB due to aromatic stacking .

Advanced: How do computational methods aid in designing benzotriazole derivatives?

Answer:

  • Molecular docking : Identifies binding poses with α1A_{1A}-adrenoceptors; (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol shows strong H-bonding with Ser91 and Tyr185 residues .
  • QSAR modeling : Hammett constants (σ) correlate substituent electronic effects with anticonvulsant ED50_{50} values (R2^2 = 0.89 for hydrazide derivatives) .

Basic: What safety protocols are recommended for handling benzotriazole derivatives?

Answer:

  • PPE : Nitrile gloves and lab coats prevent dermal exposure to irritants like pyridyl disulfides .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from chloroacetonitrile reactions) with 10% NaHCO3_3 before disposal .

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